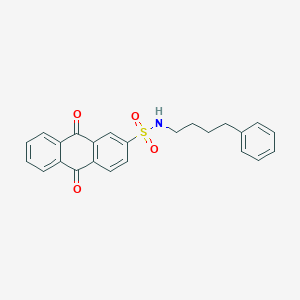
9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound that belongs to the class of anthracenesulfonamides This compound is characterized by the presence of a sulfonamide group attached to an anthracene core, which is further substituted with a phenylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the anthracene derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Phenylbutyl Group: The phenylbutyl group is attached via a nucleophilic substitution reaction, where the anthracene sulfonamide is reacted with a phenylbutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, or reduce the anthracene core to dihydroanthracene derivatives.
Substitution: The phenylbutyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroanthracene derivatives and amines.
Substitution: Various substituted anthracenesulfonamides.
Scientific Research Applications
9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for use in organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide involves its interaction with biological macromolecules:
Molecular Targets: The compound targets DNA and certain enzymes, leading to inhibition of their function.
Pathways Involved: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting DNA replication.
Comparison with Similar Compounds
Similar Compounds
9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide: Lacks the phenylbutyl group, leading to different biological activity.
N-(4-phenylbutyl)-9,10-dihydro-2-anthracenesulfonamide: Lacks the dioxo groups, affecting its electronic properties.
Uniqueness
9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide is unique due to the combination of the anthracene core, sulfonamide group, and phenylbutyl substitution, which confer distinct electronic and biological properties.
Properties
Molecular Formula |
C24H21NO4S |
|---|---|
Molecular Weight |
419.5g/mol |
IUPAC Name |
9,10-dioxo-N-(4-phenylbutyl)anthracene-2-sulfonamide |
InChI |
InChI=1S/C24H21NO4S/c26-23-19-11-4-5-12-20(19)24(27)22-16-18(13-14-21(22)23)30(28,29)25-15-7-6-10-17-8-2-1-3-9-17/h1-5,8-9,11-14,16,25H,6-7,10,15H2 |
InChI Key |
NKLUETGFUZBUNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


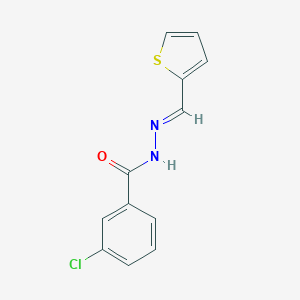


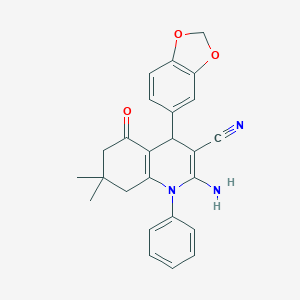
![Ethyl 3-[(3,5-dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate](/img/structure/B392762.png)
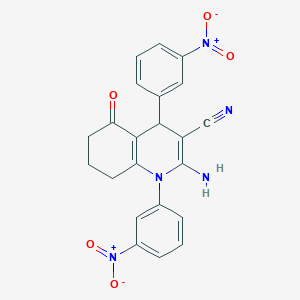
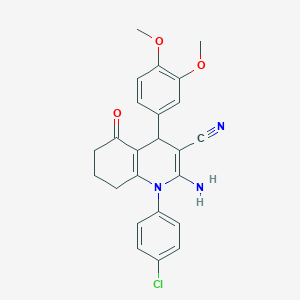
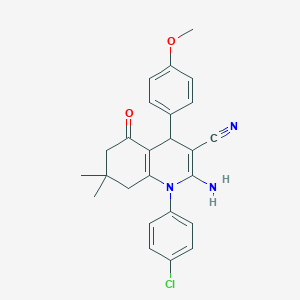
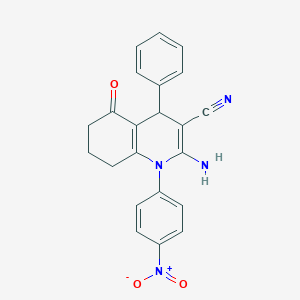
![Ethyl 4-{4-[(3-methylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}benzoate](/img/structure/B392770.png)
![2-BROMO-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B392771.png)
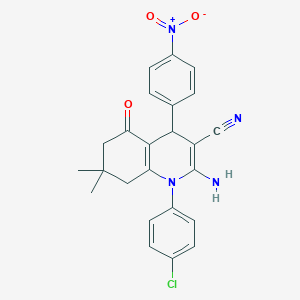
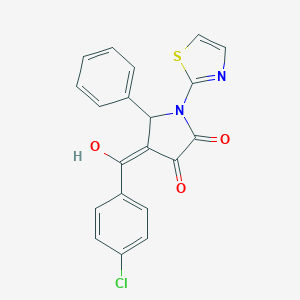
![2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{2-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]ETHYL}ACETAMIDE](/img/structure/B392778.png)
